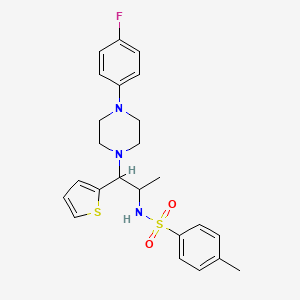
N-(1-(4-(4-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-4-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(4-(4-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C24H28FN3O2S2 and its molecular weight is 473.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(1-(4-(4-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-4-methylbenzenesulfonamide, a compound characterized by its complex structure, has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for the compound is C26H30FN3O2S with a molecular weight of 467.6 g/mol. The structure includes a piperazine moiety, a thiophene ring, and a sulfonamide group, which are critical for its biological activity.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of piperazine have shown efficacy against various bacterial strains. In a study evaluating related piperazine compounds, several derivatives demonstrated low micromolar inhibitory concentrations against Agaricus bisporus tyrosinase, suggesting potential antimicrobial effects through enzyme inhibition .
Antimelanogenic Effects
Compounds featuring the 4-fluorobenzylpiperazine fragment have been reported to possess antimelanogenic effects. These compounds inhibit tyrosinase activity, which is crucial for melanin synthesis in melanocytes. The inhibition mechanism involves competitive binding to the active site of the enzyme, leading to reduced melanin production in vitro .
Anti-Virulence Activity
Research has highlighted the anti-virulence properties of similar piperazine-based compounds against Mycobacterium tuberculosis. Specifically, these compounds inhibit protein tyrosine phosphatase B (PtpB), disrupting critical signaling pathways in macrophages and thereby attenuating bacterial virulence .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds similar to this sulfonamide have been shown to act as competitive inhibitors of tyrosinase and other enzymes involved in critical metabolic pathways.
- Signal Transduction Interference : By inhibiting PtpB, these compounds interfere with signal transduction in immune cells, which may enhance host defense mechanisms against infections.
- Antioxidant Properties : Some studies suggest that piperazine derivatives may exhibit antioxidant activity, contributing to their overall therapeutic potential.
Case Studies
科学的研究の応用
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit antimicrobial properties. A study highlighted that compounds similar to N-(1-(4-(4-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-4-methylbenzenesulfonamide were tested against various bacterial strains, including Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibitory effects, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .
Antitumor Activity
The compound has shown potential cytotoxic effects against various cancer cell lines, suggesting its use in cancer therapy. In vitro studies revealed that certain analogs inhibited the proliferation of tumor cells, indicating a mechanism that may involve apoptosis induction or cell cycle arrest .
Neurological Research
Given its piperazine moiety, the compound may also have implications in neurological research. Piperazine derivatives are known to interact with neurotransmitter systems, making them candidates for studying conditions such as depression and anxiety disorders. Preliminary studies suggest that modifications to the piperazine structure can enhance affinity for serotonin receptors .
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, a series of experiments were conducted to evaluate the antibacterial efficacy of this compound against S. aureus and E. coli. The Minimum Inhibitory Concentration (MIC) was determined using the broth dilution method, revealing an MIC of 32 µg/mL against S. aureus, significantly lower than that of standard antibiotics .
Case Study 2: Antitumor Activity
A study investigated the effects of this compound on human cancer cell lines, including breast and lung cancer cells. Results indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 10 µM to 25 µM across different cell lines . Further mechanistic studies suggested that the compound induces apoptosis through caspase activation.
特性
IUPAC Name |
N-[1-[4-(4-fluorophenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28FN3O2S2/c1-18-5-11-22(12-6-18)32(29,30)26-19(2)24(23-4-3-17-31-23)28-15-13-27(14-16-28)21-9-7-20(25)8-10-21/h3-12,17,19,24,26H,13-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYSFKTWUFAXQHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C)C(C2=CC=CS2)N3CCN(CC3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28FN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













